molecular formula C9H7F2NaO3 B2681257 Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate CAS No. 2413885-24-0

Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate

Cat. No.: B2681257
CAS No.: 2413885-24-0
M. Wt: 224.139
InChI Key: BLLJAXSTAOBXNP-UHFFFAOYSA-N
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Description

Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate: is a chemical compound with the molecular formula C9H8F2O3Na . It is known for its unique structure, which includes a difluoromethyl group and a methylphenoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate typically involves the reaction of 2,2-difluoroacetic acid with 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is then converted to the sodium salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced under specific conditions, although such reactions are less common.

    Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of the difluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted phenoxyacetates.

Scientific Research Applications

Chemistry: Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological systems. It can be used to modify biomolecules, thereby helping to understand their function and interactions.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, which can influence the activity of enzymes and other proteins. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • Sodium;2,2-difluoro-2-(4-chlorophenoxy)acetate
  • Sodium;2,2-difluoro-2-(4-bromophenoxy)acetate
  • Sodium;2,2-difluoro-2-(4-nitrophenoxy)acetate

Comparison: Compared to these similar compounds, Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is unique due to the presence of the methyl group, which can influence its reactivity and interactions. The methyl group can enhance the lipophilicity of the compound, potentially affecting its biological activity and industrial applications.

Properties

IUPAC Name

sodium;2,2-difluoro-2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3.Na/c1-6-2-4-7(5-3-6)14-9(10,11)8(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPNMOKRRKKYFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(=O)[O-])(F)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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